molecular formula C11H14ClN3O B1472196 1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine CAS No. 1027011-03-5

1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine

Cat. No.: B1472196
CAS No.: 1027011-03-5
M. Wt: 239.7 g/mol
InChI Key: ASYPOAAQMJCVDN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, a piperidine ring, and a carbonyl group. The InChI code for this compound is 1S/C11H13ClN2O2/c12-10-2-1-8 (7-13-10)11 (16)14-5-3-9 (15)4-6-14/h1-2,7,9,15H,3-6H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 240.69 . It is a powder at room temperature . More research would be needed to provide a detailed physical and chemical properties analysis for this specific compound.

Scientific Research Applications

Kinetic and Mechanism Studies

The study by Asali et al. (2017) investigates the kinetics and mechanism of ligand substitution reactions in complexes containing piperidine, demonstrating the reactivity of these complexes with various ligands. This research provides insights into the behavior of piperidine derivatives in complex formation and their potential applications in catalysis and material science Asali, El‐khateeb, Foudeh, & Abul‐Futouh, 2017.

Green Chemistry Applications

Soundarrajan, Saraswathi, & Asiyaparvin (2011) highlight the synthesis of Piperidone, a compound closely related to piperidine derivatives, using amino acids as a green chemistry approach. This method offers an environmentally friendly alternative for producing compounds with antimicrobial activity, suggesting a sustainable pathway for pharmaceutical intermediates Soundarrajan, Saraswathi, & Asiyaparvin, 2011.

Synthesis and Characterization

The work by Amirnasr et al. (2001) on synthesizing and characterizing Co(III) complexes with piperidine and other amine ligands provides valuable data on the structural and chemical properties of such complexes. This research contributes to the development of coordination compounds for potential applications in catalysis and material sciences Amirnasr, Schenk, Gorji, & Vafazadeh, 2001.

Chemical Labeling and Inhibitor Development

Latli et al. (2016) describe the efficient preparations of a potent IκB Kinase-β (IKK-β) inhibitor labeled with carbon-14 and deuterium. Their methodology facilitates the production of labeled compounds for biomedical research, including drug discovery and mechanism of action studies Latli, Eriksson, Hrapchak, Busacca, & Senanayake, 2016.

Novel Synthesis Approaches

Research by Fatma et al. (2017) on the synthesis and characterization of novel quinoline derivatives incorporating piperidine showcases the utility of these compounds in developing new materials with potential applications in electronics and photonics Fatma, Bishnoi, Verma, Singh, & Srivastava, 2017.

Safety and Hazards

This compound has several hazard statements associated with it, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(6-chloropyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-10-2-1-8(7-14-10)11(16)15-5-3-9(13)4-6-15/h1-2,7,9H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYPOAAQMJCVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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